Sanggenol A
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Overview
Description
Sanggenol A is a prenylated flavonoid compound isolated from the root bark of the Morus alba (mulberry) plant. It is known for its diverse biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. The molecular formula of this compound is C25H28O6, and it has a molecular weight of 424.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sanggenol A typically involves the extraction from the root bark of Morus alba. A common method includes the use of organic solvents such as methanol or ethanol for extraction. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction process can be scaled up using larger volumes of solvents and more efficient chromatographic systems. The use of biotechnological methods, such as plant cell cultures, may also be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sanggenol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
Sanggenol A has a wide range of scientific research applications:
Mechanism of Action
Sanggenol A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines and enzymes.
Neuroprotective: this compound protects neurons by inhibiting glutamate-induced cell death and reducing oxidative stress.
Hepatoprotective: It reduces oxidative stress in liver cells by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Sanggenol A is unique among prenylated flavonoids due to its diverse biological activities. Similar compounds include:
This compound stands out due to its dual-acting anti-infective properties and its ability to inhibit both influenza A viral and pneumococcal neuraminidase .
Properties
IUPAC Name |
(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPMSYLDWCXEOI-CEMXSPGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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